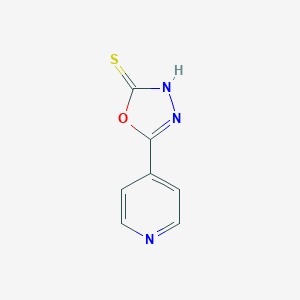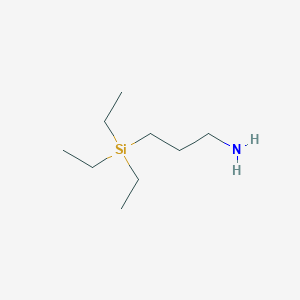
1-Propanamine, 3-(triethylsilyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-(triethylsilyl)-(9CI) is an organic compound, also known as N-tert-butoxycarbonyl-3-(triethylsilyl)propylamine. It is commonly used in scientific research for its ability to act as a protecting group in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(triethylsilyl)-(9CI) involves the formation of a covalent bond between the protecting group and the primary amine. This bond prevents unwanted reactions from occurring during the synthesis process. The protecting group can be removed using an acid catalyst, which cleaves the covalent bond and restores the primary amine.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical or physiological effects of 1-Propanamine, 3-(triethylsilyl)-(9CI). It is a synthetic compound that is not found in nature and is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propanamine, 3-(triethylsilyl)-(9CI) in lab experiments include its ability to protect primary amines from unwanted reactions during synthesis, its compatibility with a wide range of reaction conditions, and its ease of removal using an acid catalyst. The limitations of using this compound include its cost, its potential toxicity, and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research involving 1-Propanamine, 3-(triethylsilyl)-(9CI). One area of interest is the development of new protecting groups that are more efficient and easier to remove than 1-Propanamine, 3-(triethylsilyl)-(9CI). Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other biologically active compounds. Finally, research could be conducted to investigate the potential toxicity of this compound and to develop safer handling procedures for it.
Métodos De Síntesis
1-Propanamine, 3-(triethylsilyl)-(9CI) can be synthesized through a two-step process. The first step involves the reaction of 3-bromopropyltrimethylsilane with 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonylpropylamine in the presence of a base. The second step involves the deprotection of the 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonyl group using an acid catalyst.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(triethylsilyl)-(9CI) is commonly used in scientific research as a protecting group in organic synthesis. It is used to protect primary amines from unwanted reactions during the synthesis of peptides and other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
Propiedades
Número CAS |
17887-09-1 |
|---|---|
Nombre del producto |
1-Propanamine, 3-(triethylsilyl)-(9CI) |
Fórmula molecular |
C9H23NSi |
Peso molecular |
173.37 g/mol |
Nombre IUPAC |
3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3 |
Clave InChI |
XJZNCUDTWKPVBJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN |
SMILES canónico |
CC[Si](CC)(CC)CCCN |
Otros números CAS |
17887-09-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



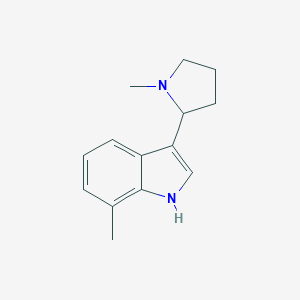
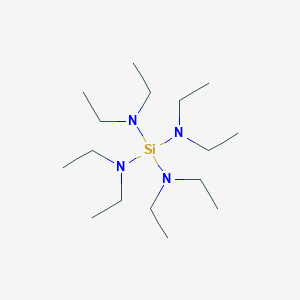
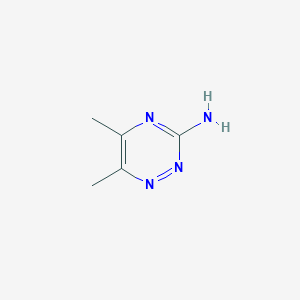
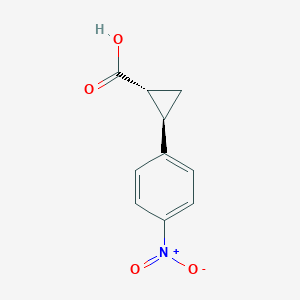
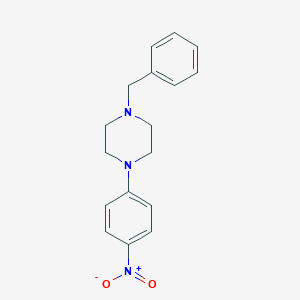
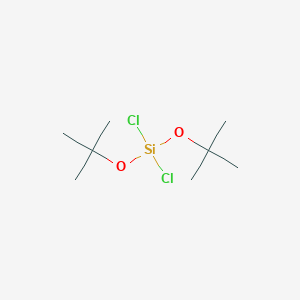
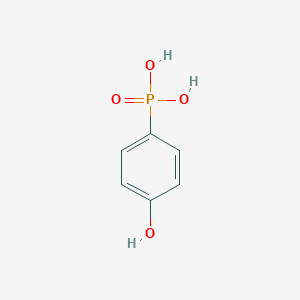
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
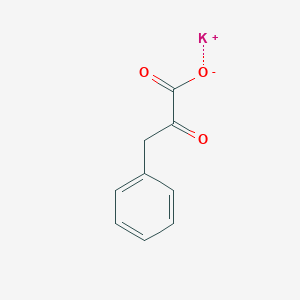
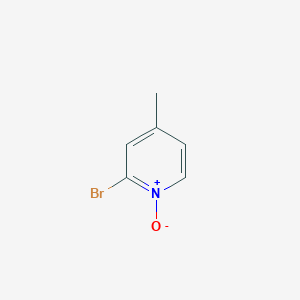
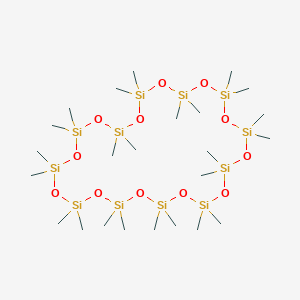
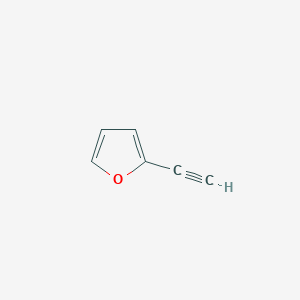
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
